molecular formula C8H8ClNO3S B14501883 Acetyl(phenyl)sulfamyl chloride CAS No. 63489-51-0

Acetyl(phenyl)sulfamyl chloride

Cat. No.: B14501883
CAS No.: 63489-51-0
M. Wt: 233.67 g/mol
InChI Key: LBWVJGPGCSQJNX-UHFFFAOYSA-N
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Description

Acetyl(phenyl)sulfamyl chloride, also known as 4-acetamidobenzenesulfonyl chloride or N-acetylsulfanilyl chloride (CAS: 121-60-8), is a sulfonamide derivative with the molecular formula C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol . It is a light brown crystalline powder that decomposes at 146–148°C and is hydrolyzed by water. The compound is synthesized via chlorosulfonation of acetanilide, where acetanilide reacts with chlorosulfonic acid to introduce the sulfonyl chloride group .

This compound is a critical intermediate in medicinal chemistry, serving as a precursor to sulfa drugs such as sulfadiazine, sulfamethoxazole, and sulfapyridine . These derivatives are sulfonamide antibiotics that inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

Properties

CAS No.

63489-51-0

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

N-acetyl-N-phenylsulfamoyl chloride

InChI

InChI=1S/C8H8ClNO3S/c1-7(11)10(14(9,12)13)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

LBWVJGPGCSQJNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Conventional Chlorination of N-Acetyl-N-phenyl Sulfamic Acid

The most direct route to acetyl(phenyl)sulfamyl chloride involves chlorination of the corresponding sulfamic acid precursor. N-Acetyl-N-phenyl sulfamic acid is synthesized via sulfonation of N-phenylacetamide (acetanilide) using chlorosulfonic acid (HSO$$_3$$Cl):

$$
\text{PhNHCOCH}3 + \text{HSO}3\text{Cl} \rightarrow \text{PhN(COCH}3\text{)SO}3\text{H} + \text{HCl}
$$

Subsequent treatment with phosphorus pentachloride (PCl$$5$$) or thionyl chloride (SOCl$$2$$) facilitates chlorination:

$$
\text{PhN(COCH}3\text{)SO}3\text{H} + \text{PCl}5 \rightarrow \text{PhN(COCH}3\text{)SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$

This method achieves moderate yields (60–75%) but requires careful control of reaction conditions to prevent over-chlorination or decomposition.

One-Pot Synthesis via Sulfuryl Chloride-Mediated Coupling

A streamlined approach employs sulfuryl chloride (SO$$2$$Cl$$2$$) as both the sulfonating and chlorinating agent. N-Phenylacetamide reacts with excess SO$$2$$Cl$$2$$ in dichloromethane at 0–5°C, followed by gradual warming to room temperature:

$$
\text{PhNHCOCH}3 + \text{SO}2\text{Cl}2 \rightarrow \text{PhN(COCH}3\text{)SO}_2\text{Cl} + \text{HCl}
$$

Key advantages include operational simplicity and avoidance of intermediate isolation. However, yields are highly sensitive to stoichiometry, with excess SO$$2$$Cl$$2$$ leading to byproducts such as aryl sulfonic acids.

Copper-Catalyzed Radical Coupling for Functionalized Derivatives

Recent advances in radical chemistry enable the synthesis of this compound via copper-catalyzed S–N coupling. Inspired by methodologies for aryl sulfonamides, sodium 4-acetamidobenzenesulfinate reacts with aniline derivatives in the presence of CuBr$$2$$ and K$$2$$S$$2$$O$$8$$:

$$
\text{ArSO}2\text{Na} + \text{Ar'NH}2 \xrightarrow{\text{CuBr}2, \text{K}2\text{S}2\text{O}8} \text{ArN(COCH}3\text{)SO}2\text{Cl} + \text{byproducts}
$$

While this method prioritizes green solvents (e.g., γ-valerolactone), its applicability to sulfamyl chlorides remains exploratory, with yields below 50% in preliminary trials.

Mechanistic Insights and Side Reactions

The formation of this compound is prone to competing pathways:

  • Hydrolysis : Moisture exposure converts the chloride to sulfamic acid.
  • Aminolysis : Residual amines yield sulfonamides, necessitating anhydrous conditions.
  • Oxidative Byproducts : Persulfate oxidants in copper-catalyzed methods generate azobenzene derivatives, complicating purification.

Radical trapping experiments using TEMPO confirm the involvement of sulfonyl and anilinium radicals, supporting a coupling mechanism analogous to sulfonamide synthesis.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Scalability Green Metrics
Sulfamic Acid Chlorination HSO$$3$$Cl, PCl$$5$$ 60–75 Moderate Low (toxic byproducts)
Sulfuryl Chloride Route SO$$2$$Cl$$2$$ 50–65 High Moderate (solvent use)
Copper-Catalyzed Coupling CuBr$$2$$, K$$2$$S$$2$$O$$8$$ <50 Low High (green solvents)

Applications in Drug Discovery

This compound’s reactivity enables rapid diversification into sulfonamide antibiotics and kinase inhibitors. For example, coupling with aminopyridines yields candidates with demonstrated antioxidant activity.

Chemical Reactions Analysis

Types of Reactions

Acetyl(phenyl)sulfamyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic acids: Resulting from hydrolysis reactions.

Mechanism of Action

The mechanism of action of acetyl(phenyl)sulfamyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The acetyl and sulfamyl chloride groups make the compound reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Acetyl Chloride (C₂H₃ClO)

  • Physical Properties : Acetyl chloride is a colorless, fuming liquid (MP: -112°C) with high flammability (NFPA Fire Hazard: 3) . In contrast, acetyl(phenyl)sulfamyl chloride is a stable solid with lower volatility.
  • Reactivity : Both compounds hydrolyze in water, but acetyl chloride reacts violently, releasing HCl and acetic acid. This compound hydrolyzes more slowly due to steric hindrance from the phenyl group .
  • Applications : Acetyl chloride is primarily an acetylating agent, whereas this compound is tailored for sulfonamide drug synthesis .

Sulfa Drug Derivatives (e.g., Sulfadiazine)

  • Structure-Activity Relationship : The acetyl group in this compound is replaced with an amine-containing heterocycle in sulfadiazine (C₁₀H₁₀N₄O₂S), enhancing water solubility and antibacterial activity .
  • Physicochemical Properties : Sulfadiazine has a higher melting point (252–256°C) and moderate water solubility, unlike its precursor, which is insoluble in water but soluble in chlorinated solvents .

Chloroselenite Anions and Selenatriazines

  • Comparison of Chalcogen Effects : Selenium analogues (e.g., 1-chloro-3-phenyl-5-trifluoromethyl-1λ⁴,2,4,6-selenatriazine) exhibit lower oxidation state stability compared to sulfur-based compounds like this compound. This is attributed to selenium’s resistance to adopting high oxidation states due to the Scandide contraction .
  • Hydrogen Bonding : Both sulfur and selenium compounds form H-bonding networks, but selenatriazines display higher insolubility in polar solvents .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight Physical State Melting Point (°C) Solubility Key Applications
This compound C₈H₈ClNO₃S 233.67 Powder 146–148 (decomp.) Chlorinated/aromatic solvents Sulfa drug synthesis
Acetyl chloride C₂H₃ClO 78.49 Liquid -112 Reacts with water Acetylation reactions
Sulfadiazine C₁₀H₁₀N₄O₂S 250.28 Solid 252–256 Slightly water-soluble Antibacterial agent

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